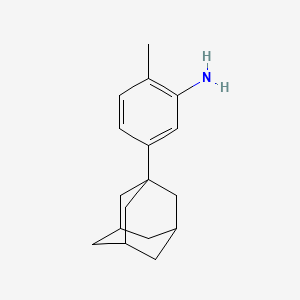

5-Adamantanyl-2-methylphenylamine

説明

Structure

3D Structure

特性

IUPAC Name |

5-(1-adamantyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPRQIBOVMYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

A suite of powerful analytical methods is employed to build a comprehensive picture of the molecule's structure. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in a molecule. For 5-Adamantanyl-2-methylphenylamine, the spectrum is expected to show distinct signals for the protons on the adamantanyl cage, the aromatic ring, the methyl group, and the amine group.

The adamantanyl group typically exhibits broad, overlapping signals due to the rigid cage structure and the numerous C-H bonds in similar environments. scholaris.cachemicalbook.com These signals are generally found in the upfield region of the spectrum. The protons of the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will influence their chemical shifts and coupling patterns. The methyl group attached to the phenyl ring will produce a singlet in the aliphatic region (around δ 2.0-2.5 ppm). nist.gov The amine (NH) proton will also give rise to a signal whose chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Data for 5-Adamantanyl-2-methylphenylamine:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Adamantanyl CH₂, CH | ~1.7 - 2.1 | Multiplet |

| Aromatic CH | ~6.7 - 7.2 | Multiplet |

| Ar-CH₃ | ~2.1 - 2.3 | Singlet |

| NH | Variable | Singlet (broad) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 5-Adamantanyl-2-methylphenylamine will produce a distinct signal.

The adamantanyl cage will show characteristic signals for its methine (CH) and methylene (B1212753) (CH₂) carbons. chemicalbook.com The phenyl ring will exhibit six signals in the aromatic region, with the carbons directly attached to the adamantanyl group and the methyl group showing distinct chemical shifts compared to the others. The carbon of the methyl group will appear at the high-field end of the spectrum.

Expected ¹³C NMR Data for 5-Adamantanyl-2-methylphenylamine:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Adamantanyl CH | ~29 - 30 |

| Adamantanyl CH₂ | ~36 - 43 |

| Adamantanyl Quaternary C | ~32 - 38 |

| Ar-CH₃ | ~17 - 22 |

| Aromatic CH | ~115 - 130 |

| Aromatic Quaternary C | ~125 - 148 |

Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds. libretexts.org

For 5-Adamantanyl-2-methylphenylamine, the IR spectrum is expected to show characteristic absorption bands. The N-H stretch of the primary amine will appear as one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com C-H stretching vibrations of the adamantanyl and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C-H stretches typically appear above 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. spectroscopyonline.com The presence of the substituted benzene (B151609) ring will also give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar adamantane (B196018) cage are often strong in the Raman spectrum.

Expected IR Absorption Bands for 5-Adamantanyl-2-methylphenylamine:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. msu.edu In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

The mass spectrum of 5-Adamantanyl-2-methylphenylamine (C₁₇H₂₃N) is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (241.37 g/mol ). nih.gov A prominent fragment would be the adamantyl cation at m/z 135, resulting from the cleavage of the bond between the adamantane and phenyl groups. researchgate.net Other fragments may arise from the loss of a methyl group or further fragmentation of the aromatic portion.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.comnih.gov This is particularly useful for analyzing complex mixtures and confirming the purity of the synthesized compound.

Expected Mass Spectrometry Fragmentation for 5-Adamantanyl-2-methylphenylamine:

| Fragment Ion | m/z | Description |

| [M]⁺ | 241 | Molecular Ion |

| [M - CH₃]⁺ | 226 | Loss of a methyl group |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation |

| [C₇H₈N]⁺ | 106 | 2-methylaniline fragment |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 5-Adamantanyl-2-methylphenylamine is primarily determined by the substituted aniline (B41778) chromophore. The adamantane group itself does not absorb significantly in the typical UV-Vis range. Aniline and its derivatives typically show two absorption bands: a primary band (π → π) around 230-240 nm and a secondary benzenoid band (n → π) around 280-290 nm. libretexts.org The exact position and intensity of these bands can be influenced by the substitution on the aromatic ring and the solvent used.

Expected UV-Vis Absorption Maxima (λmax) for 5-Adamantanyl-2-methylphenylamine:

| Electronic Transition | Expected λmax (nm) |

| π → π | ~240 - 250 |

| n → π | ~285 - 295 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis of Solid-State Structures

The molecular conformation of 5-Adamantanyl-2-methylphenylamine is dictated by the spatial interplay between the bulky, rigid adamantyl cage and the planar, yet flexible, 2-methylphenylamine moiety. In related adamantyl-substituted anilines, the adamantyl group is observed to deviate from the plane of the aniline ring. For instance, in N-(adamantan-1-yl)-N-(perfluoro-[1,1′-biphenyl]-4-yl)aminoxyl, the adamantyl substituent exhibits a significant torsion angle of 80.7° relative to the aniline moiety, which also results in a noticeable elongation of the C-N bond to 1.407 Å. nih.gov A similar deviation is expected in 5-Adamantanyl-2-methylphenylamine, where the C(adamantyl)-C(phenyl) bond would allow for rotation to minimize steric hindrance.

The geometry of the 2-methylphenylamine portion of the molecule will also be influenced by the presence of the bulky adamantyl group. The endocyclic and exocyclic bond angles of the phenyl ring are expected to show minor distortions from ideal sp² geometry to accommodate the steric strain imposed by the adjacent methyl and adamantyl groups.

Table 1: Predicted Bond Lengths and Angles for 5-Adamantanyl-2-methylphenylamine based on Analogous Structures

| Parameter | Predicted Value | Basis for Prediction |

| C(adamantyl)-C(phenyl) Bond Length | ~1.53 Å | Typical sp³-sp² C-C bond length |

| C(phenyl)-N Bond Length | ~1.41 Å | Elongated due to steric hindrance nih.gov |

| C(phenyl)-C(methyl) Bond Length | ~1.51 Å | Standard sp²-sp³ C-C bond length |

| C-C-N Bond Angle (phenyl) | ~121° | Distortion from ideal 120° due to substituents |

| Dihedral Angle (Adamantyl-Phenyl) | Significant deviation from planarity | Steric repulsion between the moieties nih.gov |

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π–π interactions)

The solid-state packing of 5-Adamantanyl-2-methylphenylamine will be governed by a network of non-covalent interactions. The primary amine group is a key player, capable of acting as a hydrogen bond donor. It is anticipated that N-H···N or N-H···π interactions will be prominent features in the crystal lattice, linking molecules into chains or more complex motifs. In many adamantane-containing crystal structures, C-H···π interactions are also observed, where the C-H bonds of the adamantyl cage interact with the π-system of the phenyl ring of an adjacent molecule. uobaghdad.edu.iq

Conformational Analysis and Steric Effects of the Adamantyl and Phenylamine Moieties

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For 5-Adamantanyl-2-methylphenylamine, the primary focus is the rotation around the C(adamantyl)-C(phenyl) single bond and the orientation of the amine and methyl groups on the phenyl ring.

The adamantyl group is exceptionally bulky and conformationally rigid. Its presence exerts a significant steric effect, influencing the rotational barrier around the C-C bond connecting it to the phenyl ring. This steric hindrance will likely result in a preferred conformation where the adamantyl group is twisted away from the plane of the phenyl ring to minimize unfavorable interactions with the ortho-methyl group and the amine substituent. nih.gov The energetic penalty for conformations where the adamantyl group eclipses the ortho substituents would be substantial.

Chemical Reactivity and Transformation Pathways of 5 Adamantanyl 2 Methylphenylamine

Reactions Involving the Phenylamine Moiety

The phenylamine portion of the molecule, consisting of a benzene (B151609) ring activated by an amino group and a methyl group, is susceptible to various reactions.

The amino and methyl groups on the phenyl ring are ortho- and para-directing activators for electrophilic aromatic substitution (EAS). cureffi.orglibretexts.org In 5-Adamantanyl-2-methylphenylamine, the positions ortho and para to the strongly activating amino group are the most likely sites for substitution. Given that the para position is occupied by the bulky adamantyl group, and one ortho position is blocked by the methyl group, electrophilic attack is expected to predominantly occur at the remaining ortho and para positions relative to the activating groups.

The general mechanism for EAS involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as a Wheland intermediate. lumenlearning.commasterorganicchemistry.com This is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com Subsequent deprotonation at the site of substitution restores the aromatic system. masterorganicchemistry.comcsbsju.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, usually in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. cureffi.org

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. cureffi.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. cureffi.org

The regioselectivity of these reactions on 5-Adamantanyl-2-methylphenylamine will be governed by the combined directing effects of the amino, methyl, and adamantyl substituents.

The primary amino group is a key site for a variety of chemical modifications, leading to the formation of amides, ureas, thioureas, and triazoles.

Amidation: The amino group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form amides. libretexts.org Direct amidation with carboxylic acids can be achieved using various catalysts, including boronic acids and silicon-based reagents like methyltrimethoxysilane. organic-chemistry.orgmdpi.comnih.gov Base-promoted direct amidation of esters is also a common method. researchgate.net

Urea and Thiourea (B124793) Formation: The reaction of the amino group with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. nih.govacs.org These reactions are often straightforward and can sometimes be performed under solvent-free mechanochemical conditions. nih.gov The synthesis of ureas can also be achieved through methods like the carbonylation of amines or the Tiemann rearrangement of cyanamides. rsc.org

Triazole Formation: The synthesis of 1,2,3-triazoles can be accomplished from anilines through a multi-step sequence involving diazotization, azidodediazotization, and a subsequent [3+2] cycloaddition with an alkyne (a "click" reaction). rsc.orgacs.org Alternatively, 1,2,4-triazoles can be synthesized directly from anilines in a multicomponent reaction. acs.orgorganic-chemistry.org Copper-mediated methods also exist for the synthesis of 1,2,3-triazoles from anilines and N-tosylhydrazones. thieme-connect.com

Interactive Table: Derivatization Reactions of the Amino Group

| Derivative | Reactant(s) | General Conditions |

| Amide | Carboxylic acid/derivative | Catalyst (e.g., boronic acid) or coupling agent |

| Urea | Isocyanate | Often direct mixing, can be mechanochemical |

| Thiourea | Isothiocyanate | Often direct mixing, can be mechanochemical nih.gov |

| 1,2,3-Triazole | Alkyne, NaN₃, NaNO₂/acid | Multi-step "click" chemistry sequence rsc.orgacs.org |

| 1,2,4-Triazole | Formamide/hydrazine derivative | Multicomponent reaction, often catalyzed acs.orgorganic-chemistry.org |

Oxidation and Reduction Reactions of the Amine Functionality

The amino group can undergo both oxidation and reduction, although the latter is not applicable to the already reduced amine. Oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.combohrium.comrsc.org

Oxidation: Oxidation of aromatic amines can be complex, often yielding polymeric products. mdpi.com However, selective oxidation to form azoxy compounds can be achieved using specific catalytic systems, such as peroxoniobate salts. bohrium.comrsc.org The mechanism often involves the formation of an N-phenylhydroxylamine intermediate. rsc.org In some cases, photochemical oxidation of aromatic amines can lead to the formation of ortho-diketones. acs.org Recent studies have also explored the use of water radical cations for the N-hydroxylation of aromatic amines under catalyst-free conditions. rsc.org

Reactions at the Adamantyl Core

The adamantane (B196018) cage is a rigid, saturated hydrocarbon framework that exhibits unique reactivity, particularly at its bridgehead positions.

The adamantane skeleton is known for its susceptibility to C-H functionalization, which allows for the direct introduction of various functional groups onto the cage. researchgate.netrsc.orgnih.gov These reactions often proceed through radical or carbocation intermediates due to their relative stability at the bridgehead positions. rsc.orgnih.gov

Bridgehead Functionalization: The tertiary C-H bonds at the bridgehead positions are particularly reactive towards functionalization. researchgate.net This can be achieved through various methods, including radical-based reactions and catalytic approaches. researchgate.netrsc.org Palladium-catalyzed C-H activation has been used for the arylation of adamantane derivatives. cuni.cz Catalyst-controlled C-H functionalization using selective H-atom transfer has also been developed, allowing for chemoselective alkylation at the strong 3° C-H bonds. acs.orgchemrxiv.org

Bridgehead Methylene (B1212753) Functionalization: While less reactive than the bridgehead positions, the secondary C-H bonds of the methylene bridges can also be functionalized. Directed C-H functionalization, where a directing group on a substituent guides the reaction to a specific C-H bond, is a powerful strategy for achieving regioselectivity. cuni.cz For instance, palladium-catalyzed methods can achieve arylation at the β-position relative to a directing group. cuni.cz

Interactive Table: C-H Functionalization of the Adamantyl Group

| Position | Reaction Type | Key Features |

| Bridgehead (3°) | Radical/Carbocationic | High reactivity due to stable intermediates rsc.orgnih.gov |

| Bridgehead (3°) | Catalytic (e.g., Pd) | Allows for arylation, alkylation, etc. cuni.czacs.orgchemrxiv.org |

| Methylene (2°) | Directed C-H Activation | Regioselectivity controlled by a directing group cuni.cz |

Rearrangement Reactions Involving the Adamantane Skeleton

The rigid adamantane framework can undergo skeletal rearrangements under certain conditions, typically involving carbocationic intermediates. These rearrangements are often driven by the relief of strain or the formation of a more stable carbocation.

Acid-Catalyzed Rearrangements: Lewis acid-catalyzed isomerizations are a well-known class of reactions for adamantane and its derivatives. sciencemadness.org These rearrangements often involve a series of 1,2-alkyl shifts. sciencemadness.org For example, the rearrangement of various tricyclodecane isomers to the more stable adamantane structure is a classic example. sciencemadness.org The mechanism for the interconversion of 1-adamantyl and 2-adamantyl cations in strong acid involves both intermolecular hydride transfer and reversible ring-opening. rsc.org

Ring Contraction: Under specific conditions, the adamantane framework can undergo ring contraction to form a noradamantane skeleton. rsc.orgscispace.com For instance, the triflic acid-promoted decarboxylation of adamantane carbamates can lead to a rearrangement to form noradamantane iminium salts. rsc.orgscispace.com

Wagner-Meerwein and Related Rearrangements: In the synthesis of disubstituted adamantanes, acid-catalyzed Wagner-Meerwein rearrangements are often observed, driven by the formation of a stable tertiary 1-adamantyl cation. nih.gov

It is important to note that direct hydride shifts between the bridgehead (1) and bridge (2) positions are generally prohibited due to geometric constraints; such migrations proceed through a series of C-C bond rearrangements. mdpi.com

Mechanistic Investigations of Key Transformations

Mechanistic investigations specific to 5-Adamantanyl-2-methylphenylamine are not widely reported. However, the reactivity can be predicted based on established mechanisms for substituted anilines. Key transformations would likely involve reactions at the nitrogen atom (alkylation, acylation) or on the aromatic ring (electrophilic aromatic substitution).

Electrophilic Aromatic Substitution (SEAr): The mechanism for SEAr reactions on this substrate would follow the classical pathway involving the formation of a sigma complex (arenium ion). The regiochemical outcome is dictated by the directing effects of the amine and methyl groups. The amine group is a powerful activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-director.

A plausible mechanism for a generic electrophilic substitution (e.g., bromination) would be:

Generation of the electrophile (e.g., Br⁺ from Br₂ and a Lewis acid).

Attack of the π-system of the aromatic ring on the electrophile to form a resonance-stabilized sigma complex. The stability of this intermediate determines the position of attack.

Deprotonation of the sigma complex by a weak base to restore aromaticity and yield the final product.

The bulky adamantyl group would sterically hinder attack at the ortho position (C6), making the para position (C4) the most likely site for substitution.

N-Functionalization: Reactions such as N-alkylation or N-acylation would proceed via nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon atom (e.g., of an alkyl halide or acyl chloride). The adamantyl and methyl groups would sterically hinder the approach to the nitrogen, potentially slowing the reaction rate compared to less hindered anilines.

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The regioselectivity of reactions involving 5-Adamantanyl-2-methylphenylamine is primarily controlled by the interplay of electronic directing effects and significant steric hindrance.

Regioselectivity: In electrophilic aromatic substitution reactions, both the amino (-NH₂) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. However, the steric bulk of the adamantanyl group at C5 creates a highly hindered environment.

Position C6 (ortho to amine): Sterically hindered by the adjacent adamantyl group.

Position C4 (para to amine): Electronically activated by the amine and less sterically hindered than C6.

Position C3 (ortho to methyl): Sterically hindered by the adjacent adamantyl group.

Therefore, electrophilic substitution is strongly favored at the C4 position. This high degree of regioselectivity is a direct consequence of the adamantyl group's size, which effectively blocks the adjacent positions. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Adamantanyl-2-methylphenylamine

| Position of Attack | Directing Effect (Electronic) | Steric Hindrance | Predicted Outcome |

| C4 (para to -NH₂) | Strongly Favored | Low | Major Product |

| C6 (ortho to -NH₂) | Strongly Favored | High | Minor or No Product |

| C3 (ortho to -CH₃) | Weakly Favored | High | Minor or No Product |

Stereoselectivity: The parent molecule, 5-Adamantanyl-2-methylphenylamine, is achiral and therefore its reactions with achiral reagents will not produce a stereoselective outcome. However, the adamantyl group is frequently incorporated into chiral ligands and catalysts to create a specific chiral environment that can induce high levels of stereoselectivity in asymmetric reactions. researchgate.net If 5-Adamantanyl-2-methylphenylamine were used as a directing group or part of a chiral auxiliary in a more complex system, its bulk would play a critical role in controlling the stereochemical course of the reaction by dictating the facial selectivity of an approaching reagent. inflibnet.ac.in

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of a molecule. youtube.com These calculations solve for the electronic motion to determine the potential energy surface, providing accurate predictions of molecular structure and stability. scienceopen.com

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. youtube.com For 5-Adamantanyl-2-methylphenylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties. derpharmachemica.comnih.govnih.gov

The primary outputs of these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Other key energetic properties, such as the standard gas-phase enthalpy of formation, can also be calculated, providing essential thermochemical data. researchgate.net Studies on similar adamantane-containing structures have successfully used DFT to determine their most stable structures and calculate NMR chemical shifts, which are highly dependent on the electronic environment of the nuclei. nih.govmdpi.com

Table 1: Key Electronic Properties Investigated via DFT

| Property | Description | Significance for 5-Adamantanyl-2-methylphenylamine |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Provides foundational data on bond lengths and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key descriptor of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. derpharmachemica.com |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. mdpi.com By performing DFT calculations, a set of harmonic vibrational frequencies for 5-Adamantanyl-2-methylphenylamine can be generated. acs.org These calculated frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional movements.

For a molecule like 5-Adamantanyl-2-methylphenylamine, the analysis would identify characteristic vibrational modes for its constituent parts: the adamantane (B196018) cage, the phenyl ring, the methyl group, and the amine group. For instance, the adamantane cage has distinctive C-H and C-C stretching modes, as well as a "cage breathing" mode. acs.orgresearchgate.net The phenyl ring would exhibit C-H stretching, C=C stretching, and in-plane and out-of-plane bending vibrations. derpharmachemica.com Due to systematic errors from the harmonic approximation and incomplete basis sets, calculated frequencies are often scaled using established factors to achieve better agreement with experimental spectra. acs.org This correlation allows for the confident assignment of bands observed in experimental IR and Raman spectra. mdpi.com

Table 2: Predicted Vibrational Modes for 5-Adamantanyl-2-methylphenylamine

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Adamantane Cage | C-H Stretching | 2850 - 3000 |

| C-C Stretching (Breathing) | ~725 researchgate.net | |

| Phenyl Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1430 - 1625 derpharmachemica.com | |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Bending (Scissoring) | 1550 - 1650 |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2870 - 2970 derpharmachemica.com |

Conformational Energy Landscape Analysis

The flexibility of 5-Adamantanyl-2-methylphenylamine, particularly the rotation around the single bond connecting the adamantyl-phenyl moiety to the amine group, gives rise to different spatial arrangements known as conformations. A conformational energy landscape, or potential energy surface (PES), maps the energy of the molecule as a function of one or more key dihedral angles. rsc.org

By systematically rotating the relevant bonds and calculating the energy at each step, a 2D or 3D PES can be constructed. rsc.org This map reveals the most stable, low-energy conformations (conformers) and the energy barriers (transition states) that separate them. scielo.org.mx For 5-Adamantanyl-2-methylphenylamine, the analysis would likely focus on the torsion angle involving the phenyl ring and the amine group to understand the rotational preference and steric hindrance imposed by the bulky adamantane and adjacent methyl groups. Comparing the energy of the conformer found in a crystal structure with various calculated gas-phase conformers can reveal the influence of intermolecular forces on the molecule's shape. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment. nih.gov

Investigation of Molecular Flexibility and Rotational Barriers

MD simulations are well-suited to explore the flexibility of 5-Adamantanyl-2-methylphenylamine. By simulating the molecule's motion over nanoseconds or longer, one can observe the range of motion of the adamantane and phenyl groups and the dynamics of the bond connecting them. mpg.de This provides a more realistic picture of the molecule's behavior at a given temperature than static calculations alone.

Furthermore, enhanced sampling MD techniques, such as metadynamics, can be used to calculate the free energy profile of conformational changes, including the rotation around key bonds. rsc.org This allows for the determination of rotational energy barriers, which govern the rate of interconversion between different conformers. researchgate.net Understanding these dynamics is crucial, as the molecule's flexibility can influence its ability to interact with other molecules or biological targets.

Dynamic Behavior in Different Chemical Environments

The behavior of a molecule can change significantly depending on its environment. fiveable.me MD simulations can model 5-Adamantanyl-2-methylphenylamine in various chemical contexts, such as in a vacuum, dissolved in a solvent like water or an organic solvent, or near a surface or protein. The surrounding environment influences the molecule's preferred conformation and dynamic motions. fiveable.me

For example, in a polar solvent, conformations that expose polar groups (like the amine) to the solvent may be favored. Simulations can reveal the structure of the solvent around the molecule and quantify the strength of intermolecular interactions like hydrogen bonds. This information is vital for predicting solubility and understanding how the molecule behaves in realistic chemical and biological systems. Dynamic NMR studies on similar compounds have shown that the rate of conformational exchange can be highly dependent on temperature and the solvent environment. libretexts.org

Table 3: Table of Compounds

| Compound Name |

|---|

| 5-Adamantanyl-2-methylphenylamine |

| Adamantane |

| (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole |

| 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Theoretical Studies on Molecular Interactions and Electronic Properties

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 5-Adamantanyl-2-methylphenylamine. These methods allow for the detailed investigation of molecular geometry, non-covalent interactions, and electronic characteristics that govern its behavior.

Molecular Interactions: The structure of 5-Adamantanyl-2-methylphenylamine, featuring a bulky, hydrophobic adamantyl cage and a polar aniline (B41778) moiety, suggests a complex interplay of intermolecular forces. Theoretical studies on analogous adamantane-containing molecules and substituted anilines help elucidate these potential interactions.

Density Functional Theory (DFT) is a common method used to analyze these interactions. For instance, in related adamantane derivatives, weak interactions such as π–π stacking, C–H−π interactions, and hydrogen bonding have been shown to be pivotal in organizing supramolecular structures in the solid state. acs.org The amino group (-NH2) on the phenyl ring is a classic hydrogen bond donor, capable of forming strong intermolecular N-H···O or N-H···N bonds, while the aromatic ring can act as a hydrogen bond acceptor or participate in π-stacking and C-H···π interactions. acs.orgmdpi.com The bulky adamantyl group primarily engages in weaker, dispersion-driven van der Waals and hydrophobic interactions.

Natural Bonding Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed to quantify the strength and nature of these interactions. acs.org NBO analysis can reveal charge transfer between orbitals, indicative of stabilizing donor-acceptor interactions, such as those in hydrogen bonds. acs.org

Electronic Properties: The electronic nature of 5-Adamantanyl-2-methylphenylamine is largely dictated by the interplay between the electron-donating amino and methyl groups and the bulky adamantyl substituent on the phenyl ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. In substituted anilines, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amino group. The adamantyl group, acting as a weak electron-donating group through hyperconjugation, and the methyl group both tend to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For para-substituted anilines, the most negative potential (Vmin) is typically found near the nitrogen atom's lone pair, identifying it as the primary site for protonation and hydrogen bonding. cdnsciencepub.com The electron-donating substituents (-NH2, -CH3, and adamantyl) increase the negative charge density on the aromatic ring, particularly at the ortho and para positions relative to the amino group, making these sites susceptible to electrophilic substitution.

Electron-Donating Effects: Computational modeling using DFT can quantify the electron-donating effect of the adamantyl group. In studies of 4-(1-Adamantyl)aniline (B176474), the adamantyl group was shown to exert a significant electron-donating effect through hyperconjugation, thereby activating the aniline ring.

Below is a table illustrating typical electronic properties calculated for a related compound, 4-substituted aniline, using DFT methods. These values provide an example of the kind of data generated in theoretical studies.

| Property | Calculated Value (Illustrative Example for a Substituted Aniline) | Method | Reference |

| HOMO Energy | -5.20 eV | DFT/B3LYP/6-31G(d,p) | nih.gov |

| LUMO Energy | -0.85 eV | DFT/B3LYP/6-31G(d,p) | nih.gov |

| HOMO-LUMO Gap | 4.35 eV | DFT/B3LYP/6-31G(d,p) | nih.gov |

| Dipole Moment | 2.15 D | DFT/B3LYP/6-31G(d,p) | rsc.org |

| Nitrogen Vmin | -35.2 kcal/mol | STO-5G//STO-3G* | cdnsciencepub.com |

Table data is illustrative for substituted anilines and not specific to 5-Adamantanyl-2-methylphenylamine.

Computational Predictions for Structure-Reactivity Relationships

Computational models are instrumental in predicting how a molecule's structure influences its reactivity, a concept known as the structure-reactivity relationship (SRR) or structure-activity relationship (SAR) in medicinal chemistry.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR): QSAR and QSRR models are statistical tools that correlate a molecule's chemical structure with its biological activity or chemical reactivity. researchgate.net For adamantane derivatives, QSAR models have been developed to predict antiviral activity, receptor binding affinity, and cytotoxicity. researchgate.netresearchgate.netnih.gov These models use a variety of molecular descriptors, which are numerical values derived from the computed structure of the molecule.

Common descriptors include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters like the Tolman cone angle for ligands.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which can be calculated computationally.

A final QSAR model is typically represented by a linear or non-linear equation that can be used to predict the activity of new, untested compounds. researchgate.net For a molecule like 5-Adamantanyl-2-methylphenylamine, a QSAR model could predict its potential as a ligand for a specific biological target or its likely reactivity in a given chemical transformation.

Predicting Reaction Outcomes: DFT calculations are widely used to predict the feasibility and outcome of chemical reactions. By calculating the energy of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped.

Reaction Barriers: The energy difference between the reactants and the transition state (the activation energy or reaction barrier) determines the reaction rate. For instance, in reactions involving substituted anilines, such as the Baeyer-Mills reaction, calculated oxidation potentials have been successfully used to predict reaction efficiency and the formation of side products. escholarship.org Electron-rich anilines with low calculated oxidation potentials were found to be highly reactive. escholarship.org

Regioselectivity: When a reaction can occur at multiple sites on a molecule, computational models can predict the most likely product. For electrophilic aromatic substitution on 5-Adamantanyl-2-methylphenylamine, analysis of the MEP map and FMOs would predict that substitution is most likely to occur at the positions activated by the strongly activating amino and methyl groups.

Machine Learning in Reactivity Prediction: More advanced approaches use machine learning models, such as neural networks, trained on large datasets of known reactions to predict outcomes. nih.gov These models can learn complex relationships between a molecule's structural features (both electronic and steric) and its reactivity, sometimes outperforming traditional methods. nih.govnih.gov

The following table provides examples of how computational descriptors are used to predict reactivity for related amine compounds.

| Predicted Property | Computational Method/Descriptor | Finding/Prediction | Reference |

| Reaction Efficiency | Calculated Oxidation Potential (Eox) | Anilines with moderate Eox values give high yields in Baeyer-Mills reactions. | escholarship.org |

| Radical Reaction Rate | DFT (DSD-PBEP86-D3(BJ)) | Calculated reaction barriers correlate with experimentally observed kinetics. | rsc.org |

| Electrophilicity/Nucleophilicity | Machine Learning (Neural Network) | Models can predict experimental reactivity indices from electronic and structural features. | nih.gov |

| Antiviral Activity | 3D-QSAR (CoMFA) | A predictive model was built for aminoadamantane derivatives against the influenza virus. | researchgate.net |

This table illustrates methods for predicting reactivity and is not based on data specific to 5-Adamantanyl-2-methylphenylamine.

Applications in Chemical Sciences Non Clinical Contexts

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

In the realm of organic synthesis, complex molecules are often constructed from simpler, readily available starting materials known as building blocks. minakem.comenamine.net 5-Adamantanyl-2-methylphenylamine serves as a quintessential example of such a building block, providing a scaffold that can be elaborated into more complex and functionally rich molecules. colab.ws

The amine functionality of 5-Adamantanyl-2-methylphenylamine is a key reactive site, allowing it to serve as a precursor for a wide array of advanced organic molecules. Primary amines are fundamental starting materials for the synthesis of numerous nitrogen-containing compounds, including amides, imines, and various heterocyclic systems which are scaffolds for many useful compounds. mdpi.comorganic-chemistry.org For instance, it can be a nucleophile in reactions with electrophiles like acyl chlorides or alkyl halides to form substituted amides or secondary amines, respectively.

The presence of the adamantyl group introduces significant steric bulk, which can be strategically exploited to influence the regioselectivity and stereoselectivity of subsequent reactions. This steric control is crucial in the synthesis of complex target molecules where precise control over the molecular architecture is required. Furthermore, the adamantyl moiety can enhance the thermal stability and solubility in organic solvents of the resulting molecules, properties that are highly desirable in many synthetic applications. wikipedia.org While specific, large-scale synthetic applications starting directly from 5-Adamantanyl-2-methylphenylamine are not extensively documented in readily available literature, its structural motifs are found in precursors for complex systems like 1,5-benzodiazepine-2,4-diones, where substituted anilines are key starting materials. researchgate.net

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of libraries of structurally diverse small molecules. nih.govcam.ac.ukscispace.com This approach is distinct from target-oriented synthesis as it seeks to explore broad areas of chemical space to identify novel compounds with interesting biological or material properties. cam.ac.ukscispace.com The goal is to vary not just the appendages on a molecule but also its core three-dimensional structure (scaffold). scispace.com

5-Adamantanyl-2-methylphenylamine is an ideal scaffold for DOS for several reasons:

Structural Rigidity and 3D-Character : The rigid, cage-like structure of the adamantyl group provides a well-defined three-dimensional starting point, which is a key feature for generating sp3-rich, complex molecules that are often underrepresented in screening libraries. frontiersin.org

Multiple Functionalization Points : The aromatic ring and the amine group offer multiple sites for chemical modification, allowing for the introduction of diversity through various reactions.

Modulation of Physicochemical Properties : The lipophilic adamantyl group significantly influences the properties of the resulting library members, which can be advantageous for probing different biological environments or material interfaces.

By using 5-Adamantanyl-2-methylphenylamine as a common starting material, chemists can apply a series of branching reaction pathways to rapidly generate a collection of molecules with diverse skeletons and functional groups. nih.govcam.ac.uk This strategy accelerates the discovery of novel molecular structures for various applications. acs.org

Development of Novel Ligands and Catalysts in Organometallic Chemistry

Organometallic chemistry heavily relies on the use of ligands to modulate the properties of metal centers in catalysts. mlsu.ac.inggckondagaon.inethernet.edu.et The design of ligands is crucial for controlling the activity, selectivity, and stability of these catalysts. The steric and electronic properties of 5-Adamantanyl-2-methylphenylamine make it an excellent parent compound for the development of specialized ligands.

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry where single-enantiomer drugs are often required. sigmaaldrich.comuni-lj.si The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of these transformations. researchgate.netnih.govsolvias.com

While 5-Adamantanyl-2-methylphenylamine itself is achiral, it can be used as a starting material to synthesize chiral ligands. For example, it can be derivatized to incorporate a chiral center or combined with other chiral molecules. The bulky adamantyl group plays a critical role in creating a well-defined and sterically demanding chiral pocket around the metal center. This steric hindrance can force substrates to approach the metal in a specific orientation, leading to high enantioselectivity in the catalytic reaction. acs.orgresearchgate.net For instance, adamantyl groups have been incorporated into BINOL-based ligands, where the bulkiness was shown to enhance both reactivity and enantioselection in titanium-catalyzed alkylations. researchgate.net Similarly, phosphine (B1218219) ligands with bulky substituents are known to be highly effective in asymmetric hydrogenations. acs.orgnih.gov

Table 1: Examples of Privileged Chiral Ligand Families Used in Asymmetric Catalysis This table provides context for the types of structures into which a precursor like 5-Adamantanyl-2-methylphenylamine could be incorporated.

| Ligand Family | Common Metal Partners | Typical Applications | Reference |

|---|---|---|---|

| BINAP | Ru, Rh, Pd | Asymmetric Hydrogenation, Isomerization | sigmaaldrich.com |

| Salen | Cr, Mn, Co | Asymmetric Epoxidation, Cyclopropanation | sigmaaldrich.com |

| Bisoxazolines (BOX) | Cu, Zn, Pd | Asymmetric Lewis Acid Catalysis, Cyclopropanation | sigmaaldrich.com |

| TADDOL | Ti, Li | Asymmetric Nucleophilic Addition | sigmaaldrich.com |

| DuPHOS | Rh, Ru | Asymmetric Hydrogenation | nih.gov |

In many catalytic reactions, controlling selectivity (e.g., mono- vs. diarylation, regioselectivity) is a major challenge. acs.org Sterically hindered ligands are often employed to address this issue. The adamantyl group is one of the bulkiest substituents used in ligand design, and its incorporation can prevent multiple substitutions or direct reactions to less hindered positions. acs.orgresearchgate.net

Ligands derived from 5-Adamantanyl-2-methylphenylamine are expected to be highly effective in reactions such as:

Cross-Coupling Reactions : In Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, bulky phosphine or N-heterocyclic carbene (NHC) ligands promote the reductive elimination step and can prevent the formation of undesired side products. nih.govtum.de The steric bulk provided by the adamantyl group is crucial for achieving high yields and selectivity, especially with challenging substrates like small primary amines or deactivated aryl chlorides. acs.orgnih.gov

C-H Activation : Catalyst-controlled functionalization of C-H bonds often requires ligands that can overcome the inherent reactivity of the substrate. vangemmerenlab.com Sterically demanding ligands can direct a metal catalyst to a specific C-H bond, enabling selective transformations that would be difficult to achieve through other means.

For example, research on N-Aryl-adamantylcarbamidate ligands for Group IV metals has shown that the steric requirement of the adamantyl-containing ligand stabilizes low coordination numbers at the metal center. acs.org

Table 2: Impact of Steric Hindrance on Catalytic Selectivity

| Reaction Type | Challenge | Role of Sterically Hindered Ligand | Potential Ligand Precursor |

|---|---|---|---|

| Buchwald-Hartwig Amination | Mono- vs. Diarylation of primary amines | Prevents second amination due to steric crowding around the metal center. | 5-Adamantanyl-2-methylphenylamine |

| Suzuki Coupling | Coupling of sterically hindered aryl halides | Facilitates oxidative addition and stabilizes the active catalytic species. | 5-Adamantanyl-2-methylphenylamine |

| C-H Olefination | Regioselectivity in arene functionalization | Directs the reaction to a less sterically encumbered C-H bond. | 5-Adamantanyl-2-methylphenylamine |

Applications in Advanced Materials Science

The field of advanced materials science seeks to create new materials with novel or enhanced properties for a wide range of applications, from electronics to energy. knu.ac.kraus.eduscilit.com The incorporation of adamantane (B196018) units into materials is a well-known strategy to improve properties such as thermal stability, rigidity, and processability.

Derivatives of 5-Adamantanyl-2-methylphenylamine can be used as monomers or additives in the creation of advanced materials:

High-Performance Polymers : The rigid and bulky nature of the adamantyl group, when incorporated into a polymer backbone, can significantly increase the polymer's glass transition temperature (Tg), enhancing its thermal stability and mechanical strength. The amine group can be used to form polyamides or polyimides, which are known for their excellent performance characteristics.

Organic Electronics : Adamantane-containing molecules have been explored for use in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. bldpharm.com The adamantyl group can act as a bulky spacer to prevent aggregation-induced quenching of fluorescence, thereby improving device efficiency and lifetime.

Supramolecular Chemistry : The adamantyl group has a strong and specific binding affinity for host molecules like cyclodextrins and cucurbiturils. nih.gov This host-guest interaction can be used to construct complex, self-assembled supramolecular structures. A derivative of 5-Adamantanyl-2-methylphenylamine could be used to functionalize surfaces or create responsive materials where the assembly and disassembly can be controlled by external stimuli. For example, adamantyl-modified N-heterocyclic carbene (NHC) ligands have been designed for immobilization on solid supports via host-guest chemistry, creating recoverable catalysts. nih.gov

The unique combination of a reactive amine handle, a functionalizable aromatic ring, and a bulky, stable adamantyl cage makes 5-Adamantanyl-2-methylphenylamine a highly versatile platform for innovation across the chemical sciences.

Incorporation into Polymeric Materials to Enhance Thermal and Mechanical Properties

5-Adamantanyl-2-methylphenylamine, possessing two amine functionalities, is a prime candidate for use as a monomer in the synthesis of high-performance polymers, particularly polyimides. Polyimides derived from adamantane-containing diamines have demonstrated exceptionally high glass transition temperatures, often ranging from 285 to 440 °C. rsc.org The incorporation of the adamantane unit into the polymer backbone disrupts chain packing and reduces intermolecular interactions, which can also improve the solubility of otherwise intractable aromatic polyimides. researchgate.net

Research on diamines structurally similar to 5-Adamantanyl-2-methylphenylamine, such as 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA), has shown that substituents on the phenyl ring play a crucial role in the final properties of the polymer. rsc.org The presence of methyl groups, as in 5-Adamantanyl-2-methylphenylamine, can enhance chain rigidity and lead to higher Tg and lower coefficients of thermal expansion (CTE). rsc.org However, these bulky groups can also introduce steric hindrance that may affect tensile properties. rsc.org The resulting polymers are often characterized by excellent thermal stability, with decomposition temperatures (Td) well above 400°C. nih.govnih.gov

Table 1: Thermal Properties of Polyimides Derived from Adamantane-Based Diamines

| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |

|---|---|---|---|

| 1,3-bis(4-aminophenyl)adamantane (ADMDA) | PMDA | 385 °C | 525 °C |

| 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 6FDA | 340 °C | 530 °C |

| 1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA) | PMDA | 440 °C | 495 °C |

| 1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA) | 6FDA | 387 °C | 505 °C |

Data sourced from studies on adamantane-containing polyimides. rsc.org Tg and Td5 values are illustrative of the high thermal performance imparted by the adamantane moiety.

Design of Rigid Spacers and Nanostructures

The adamantane cage is an exemplary building block, or "tecton," for the construction of highly ordered three-dimensional nanostructures due to its rigid, stress-free, and well-defined tetrahedral geometry. researchgate.netresearchgate.net This has led to its extensive use in supramolecular chemistry and crystal engineering to create robust structures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netrsc.org

In this context, 5-Adamantanyl-2-methylphenylamine can function as a rigid spacer or linker. The adamantane core provides a non-flexible, hydrophobic backbone, while the amine group offers a reactive site for covalent or coordinative bonding. nih.govresearchgate.net By functionalizing the adamantane core at its bridgehead positions, chemists can design linkers with precise lengths and angles, directing the self-assembly of molecules into predictable and stable networks. rsc.org For instance, tetra-substituted adamantane derivatives are frequently used to generate robust, porous structures with high connectivity. researchgate.netberkeley.edudovepress.com

As a mono-functionalized adamantane amine, 5-Adamantanyl-2-methylphenylamine can be employed to control the surface properties of materials or to act as a terminating agent in the growth of nanostructures. Its bulky nature can be used to create specific void spaces within a crystal lattice or to prevent the close packing of larger assemblies, thereby engineering porosity. dovepress.com The use of adamantane-based linkers has been shown to produce coordination polymers with unique topologies, such as interpenetrated diamondoid or grid-like networks. rsc.org

Table 2: Examples of Adamantane-Based Linkers in Nanostructure Design

| Adamantane-Based Linker (Tecton) | Metal Ion/Cluster | Resulting Structure Type | Reference |

|---|---|---|---|

| 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane | Cu(II) | 3-D, 4-fold interpenetrated PtS topology | rsc.org |

| 1,3,5,7-tetrakis(4-cyanophenyl)adamantane | Mn(II) | 2-D, 2-fold interpenetrated grid | rsc.org |

| Adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) | Ni(II) | 3-D network (SrAl₂ topology) | berkeley.edu |

| 1,3,5,7-tetrakis(4-sulfophenyl)adamantane | Ba(II) | 2-D open grid structure | dovepress.com |

Utilization as Chemical Probes for Process Studies

A chemical probe is a small molecule used to study and manipulate biological or chemical systems. nih.gov In non-clinical process studies, such probes can be used to investigate reaction mechanisms, kinetics, or the influence of molecular structure on a chemical transformation.

5-Adamantanyl-2-methylphenylamine is well-suited for use as a chemical probe in several capacities. Its most prominent feature is its significant steric bulk, conferred by both the adamantane cage and the ortho-methyl group on the phenyl ring. This pronounced steric hindrance makes the molecule an excellent tool for probing the steric sensitivity of chemical reactions. jchemrev.comgalchimia.com For example, in studies of catalysis or polymerization, comparing the reaction rate of 5-Adamantanyl-2-methylphenylamine with that of less bulky amines can provide quantitative insights into how steric factors govern the reaction pathway and efficiency. acs.orgmdpi.com

Furthermore, the adamantane moiety possesses a unique and clean signature in Nuclear Magnetic Resonance (NMR) spectroscopy. This characteristic allows 5-Adamantanyl-2-methylphenylamine to be used as a spectroscopic label. By incorporating it into a larger molecule or polymer, researchers can monitor the progress of a reaction or study conformational changes by observing the distinct signals of the adamantyl protons.

In the field of materials science, adamantane derivatives are also used in the design of fluorescent probes. acs.org Often, this involves host-guest chemistry, where the adamantane group binds within the cavity of a host molecule, such as a cyclodextrin, leading to a significant change in the fluorescence signal. nih.govmdpi.comrsc.org While not a direct use of 5-Adamantanyl-2-methylphenylamine itself, this principle highlights the potential for developing probes based on its scaffold, where the amine group could be modified with a fluorophore. The binding or unbinding events, influenced by the chemical process under study, could then be monitored via fluorescence spectroscopy.

Emerging Research Directions and Future Perspectives in Adamantyl Aniline Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of adamantyl-anilines, including 5-Adamantanyl-2-methylphenylamine, has traditionally relied on methods such as Friedel-Crafts alkylation. However, the demand for more efficient, selective, and environmentally benign processes has spurred the development of novel synthetic strategies.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination has been explored for the coupling of adamantyl halides with anilines. uq.edu.au The development of specialized phosphine (B1218219) ligands, often incorporating adamantyl moieties themselves for increased steric bulk and electron-donating character, has been crucial for the success of these reactions, particularly with less reactive aryl chlorides. uq.edu.auresearchgate.netlookchem.com

Other innovative approaches include:

Reductive Amination: The reaction of adamantane-1-carbaldehyde (B57758) with various aromatic amines using reducing agents like the borane-pyridine complex offers a direct route to N-[(adamantan-1-yl)methyl]aniline derivatives. researchgate.net

C-H Activation: Direct C-H functionalization of adamantane (B196018) and its subsequent coupling with aniline (B41778) derivatives is a highly sought-after, atom-economical approach that is currently an area of intensive research.

Multicomponent Reactions: One-pot syntheses, such as the Strecker or Povarov reactions, are being investigated for the efficient assembly of complex adamantyl-aniline structures from simple precursors. nih.gov

Stille Cross-Coupling: This method has been used to prepare adamantyl-enolether precursors, which can then be converted to aniline derivatives, offering a convergent and modular synthetic route. researchgate.net

Acid-Catalyzed Alkylation: Improved methods using strong acids like trifluoroacetic acid to mediate the reaction between 1-adamantanol (B105290) and acetanilides have been shown to produce 4-(1-adamantyl)aniline (B176474) with high yield and selectivity. google.com

These methodologies aim to improve yields, reduce reaction steps, and increase the accessible structural diversity of adamantyl-anilines for various applications.

Table 1: Comparison of Synthetic Methodologies for Adamantyl-Anilines

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Uses Lewis or Brønsted acids with adamantyl halides or alcohols. | Direct C-C bond formation on the aromatic ring. | google.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | High functional group tolerance; forms C-N bonds. | uq.edu.au |

| Reductive Amination | Reaction of a carbonyl compound (adamantyl ketone/aldehyde) with an amine under reducing conditions. | Direct formation of the amine linkage. | researchgate.net |

| Stille Cross-Coupling | Coupling of an organotin compound with an organic halide, used for precursors. | Convergent synthesis, modular approach. | researchgate.net |

Exploration of Advanced In-Situ Spectroscopic and Structural Characterization Techniques

A deeper understanding of adamantyl-aniline compounds relies on sophisticated analytical techniques. While standard methods like NMR spectroscopy and X-ray crystallography provide foundational structural data for final products, there is a growing emphasis on in-situ techniques to monitor reactions in real-time. nih.govresearchgate.net

In-situ spectroscopy allows researchers to observe the formation of transient intermediates, catalyst resting states, and reaction kinetics under actual operating conditions. acs.org This is particularly valuable for optimizing complex catalytic cycles. Techniques being explored include:

In-situ NMR Spectroscopy: This has been used to monitor the progress of nickel-catalyzed photoredox cross-coupling reactions involving anilines, providing direct insight into reaction rates and the formation of key intermediates. nih.govuni-regensburg.de

In-situ IR and Raman Spectroscopy: These vibrational spectroscopy methods can identify species adsorbed on a catalyst's surface or present in a reaction solution. acs.orgacs.org They are powerful tools for elucidating reaction mechanisms, for example, by detecting the formation of imine intermediates in reductive amination reactions. acs.org

UV-Vis-NIR Absorption Spectroscopy: This technique can track changes in the electronic state of metal catalysts or the formation of colored intermediates during a reaction. rsc.org

These advanced methods provide a dynamic picture of the chemical transformations, moving beyond the static analysis of starting materials and final products. This detailed information is crucial for rational catalyst design and reaction optimization.

Deeper Mechanistic Understanding of Complex Transformations

The unique steric and electronic properties of the adamantyl group can significantly influence reaction mechanisms. Researchers are increasingly using a combination of experimental and computational methods to unravel the intricate pathways of transformations involving adamantyl-anilines.

Key areas of mechanistic investigation include:

Role of Steric Hindrance: The bulky adamantyl group can direct the regioselectivity of reactions and influence the stability of intermediates. In catalytic reactions, it can promote the formation of coordinatively unsaturated metal complexes, which are often the active catalytic species. uq.edu.au

Nucleophilic Substitution Mechanisms: Studies on SN1 reactions of adamantyl substrates continue to provide fundamental insights into solvent effects and leaving group abilities, which are relevant for many synthetic routes. acs.org

Radical Pathways: In photoredox and certain metal-catalyzed reactions, the generation of radical intermediates is a key step. Mechanistic studies, including radical clock experiments, help to confirm the involvement of these species in the C-N bond-forming process.

Dehydrogenation and Hydrogenolysis: In hydrodenitrogenation (HDN) catalysis, the mechanism of C-N bond cleavage is critical. Studies with adamantylamine have shown that the reaction can proceed through imine or iminium cation intermediates formed by dehydrogenation, followed by nucleophilic attack and elimination. ethz.ch

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for mapping reaction energy profiles, visualizing transition states, and predicting the outcomes of reactions involving these complex molecules.

Expansion of Applications in Catalysis and Materials Science

The distinct properties of adamantyl-anilines make them attractive building blocks for a range of advanced applications, extending beyond their traditional use as pharmaceutical intermediates.

In Catalysis: The primary application of adamantyl-anilines in catalysis is as precursors to highly effective ligands for transition-metal catalysis. The conversion of the aniline group into a phosphine, for example, yields bulky and electron-rich phosphine ligands like di(1-adamantyl)alkylphosphines (cataCXium® A). uq.edu.au These ligands have proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: For the formation of C-C bonds. lookchem.com

Buchwald-Hartwig Amination: For the formation of C-N bonds, even with challenging substrates like aryl chlorides. uq.edu.au

Heck Reaction: For the vinylation of aryl halides. chemicalbook.com

The steric bulk of the adamantyl groups on the phosphine ligand facilitates the reductive elimination step and stabilizes the catalytically active low-coordinate metal species.

In Materials Science: The rigidity and thermal stability of the adamantane core are being exploited in the development of high-performance polymers. Adamantyl-anilines can be used as monomers or incorporated into polymer backbones to enhance properties such as:

Thermal Stability: The high melting point and rigid structure of adamantane contribute to polymers with higher glass transition temperatures and improved thermal resistance. google.com

Solubility and Processability: The introduction of bulky adamantyl groups can disrupt polymer chain packing, increasing solubility in common organic solvents and making them easier to process into films or other forms. rsc.orgnih.gov

Optical and Electronic Properties: Polyanilines and related conductive polymers synthesized from adamantyl-aniline derivatives are being investigated for applications in chemical sensors and electronic devices. nih.govnih.gov The substituent can influence the morphology and sensitivity of the resulting polymer films. nih.gov

The future of adamantyl-aniline chemistry is bright, with ongoing research promising to deliver more sophisticated synthetic tools, a more profound understanding of reaction mechanisms, and a wider range of applications in both catalysis and materials science. The unique combination of the aniline functional group and the adamantane cage ensures that compounds like 5-Adamantanyl-2-methylphenylamine will remain a focus of scientific inquiry.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 5-Adamantanyl-2-methylphenylamine?

- Methodological Answer : Use a combination of NMR spectroscopy (1H/13C) to verify substituent positions and adamantane backbone integrity, X-ray crystallography for unambiguous confirmation of stereochemistry (as demonstrated for similar adamantane derivatives in ), and mass spectrometry (HRMS) to validate molecular weight. For functional groups like amines, FT-IR can confirm NH stretching vibrations (3000–3500 cm⁻¹). Cross-referencing with databases such as NIST Chemistry WebBook ensures consistency in spectral assignments .

Q. How can researchers optimize the synthesis of 5-Adamantanyl-2-methylphenylamine to improve yield?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates, as seen in adamantane-based amination protocols .

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for aryl-amine bonds.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor by TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc).

Advanced Research Questions

Q. How do steric effects of the adamantane group influence the reactivity of 5-Adamantanyl-2-methylphenylamine in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and steric hindrance around the adamantane core. Compare with experimental kinetic data for SN2 reactions (e.g., using methyl iodide as an electrophile).

- Experimental Validation : Use lanthanide NMR shift reagents (e.g., Eu(fod)₃) to probe electronic environments, as applied to disubstituted adamantanes . Steric bulk may reduce reaction rates by >50% compared to non-adamantane analogs.

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 5-Adamantanyl-2-methylphenylamine?

- Methodological Answer :

- Standardized Protocols : Replicate measurements using calibrated equipment (e.g., DSC for melting point, USP <921> for solubility).

- Cross-Referencing : Compare data from peer-reviewed studies (e.g., NIST ) and avoid non-academic sources.

- Example Table :

| Property | Reported Value 1 | Reported Value 2 | Source |

|---|---|---|---|

| Melting Point | 282–286°C | >300°C | |

| Solubility (DMSO) | 25 mg/mL | 10 mg/mL |

- Root Cause : Variations may arise from impurities (e.g., adamantanol byproducts) or polymorphic forms .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Error Analysis : Quantify deviations using RMSD for NMR chemical shifts. Adjust computational parameters (e.g., solvent model in DFT).

- Hybrid Methods : Combine MD simulations (AMBER) with experimental NOESY to validate 3D conformations .

- Case Study : For adamantane derivatives, discrepancies >0.5 ppm in 13C NMR often indicate incomplete solvation models .

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, 1.0 mL/min, 254 nm).

- Light Sensitivity : Use USP <661> protocols with UV/Vis spectroscopy. Adamantane derivatives typically show <5% degradation after 500 lux-hours .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. For IC₅₀ contradictions, use ANOVA with post-hoc Tukey tests .

Q. How can meta-analysis frameworks reconcile conflicting results in the literature regarding this compound’s pharmacological activity?

- Methodological Answer :

- PRISMA Guidelines : Systematically aggregate data from PubMed/Scopus, excluding non-peer-reviewed sources.

- Effect Size Calculation : Use random-effects models (RevMan software) to account for heterogeneity. For example, if two studies report opposing effects on enzyme inhibition, evaluate covariates (e.g., assay pH, purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。